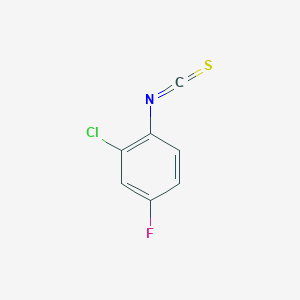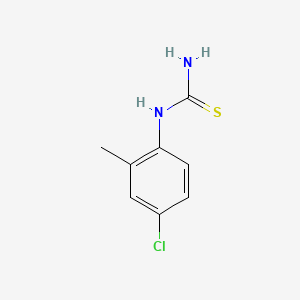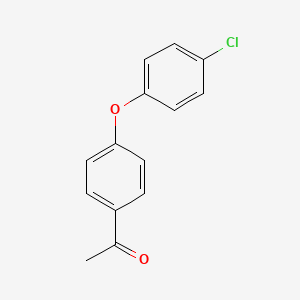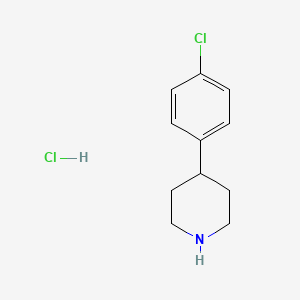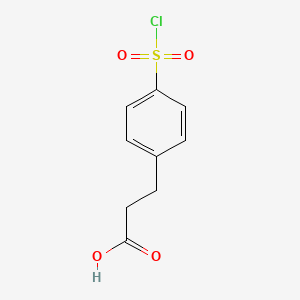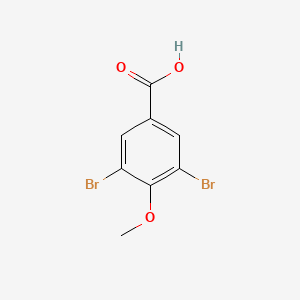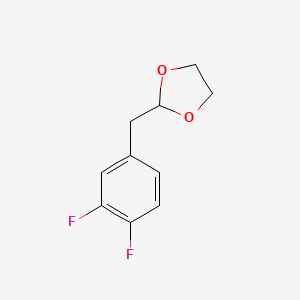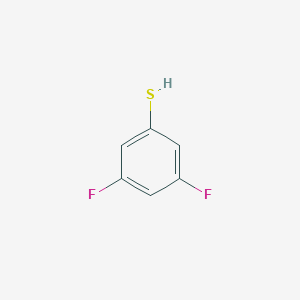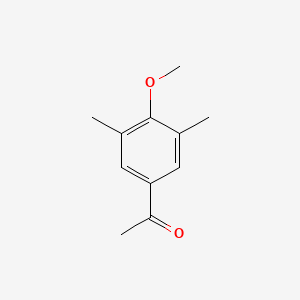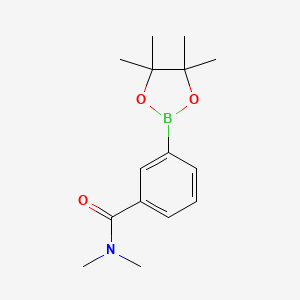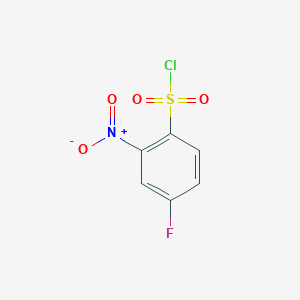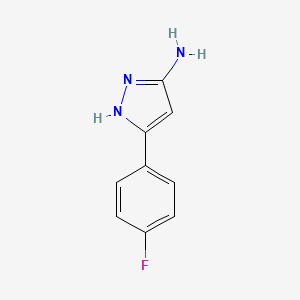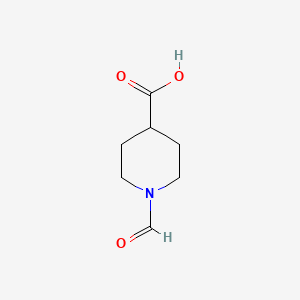![molecular formula C5H10ClNO4 B1363659 2-[(Carboxymethyl)amino]propanoic acid hydrochloride CAS No. 33012-75-8](/img/structure/B1363659.png)
2-[(Carboxymethyl)amino]propanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Carboxymethyl)amino]propanoic acid hydrochloride, also known as N-(carboxymethyl)alanine hydrochloride, is a compound with the molecular formula C₅H₁₀ClNO₄ and a molecular weight of 183.59 g/mol . This compound is a derivative of alanine, an amino acid, and is characterized by the presence of a carboxymethyl group attached to the amino group of alanine. It is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Carboxymethyl)amino]propanoic acid hydrochloride typically involves the reaction of alanine with chloroacetic acid. The reaction is carried out in an aqueous medium, and the pH is carefully controlled to ensure the formation of the desired product. The reaction can be represented as follows:
Alanine+Chloroacetic acid→2-[(Carboxymethyl)amino]propanoic acid hydrochloride
The reaction conditions include maintaining the temperature at around 50-60°C and adjusting the pH to around 7-8 using a suitable base such as sodium hydroxide. The product is then isolated by crystallization and purified by recrystallization from water .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pH, and reaction time. The product is then subjected to multiple purification steps, including filtration, crystallization, and drying, to obtain a high-purity compound suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Carboxymethyl)amino]propanoic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol group.
Substitution: The carboxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Oxo derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-[(Carboxymethyl)amino]propanoic acid hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving amino acid metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Wirkmechanismus
The mechanism of action of 2-[(Carboxymethyl)amino]propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The carboxymethyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. Additionally, the compound can participate in metabolic pathways involving amino acids, influencing various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(Carboxymethyl)glycine hydrochloride
- N-(Carboxymethyl)serine hydrochloride
- N-(Carboxymethyl)valine hydrochloride
Uniqueness
2-[(Carboxymethyl)amino]propanoic acid hydrochloride is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its carboxymethyl group provides additional functional versatility compared to other similar compounds, making it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
33012-75-8 |
|---|---|
Molekularformel |
C5H10ClNO4 |
Molekulargewicht |
183.59 g/mol |
IUPAC-Name |
(2S)-2-(carboxymethylamino)propanoic acid;hydrochloride |
InChI |
InChI=1S/C5H9NO4.ClH/c1-3(5(9)10)6-2-4(7)8;/h3,6H,2H2,1H3,(H,7,8)(H,9,10);1H/t3-;/m0./s1 |
InChI-Schlüssel |
PVDGVDGXRJRMOH-DFWYDOINSA-N |
SMILES |
CC(C(=O)O)NCC(=O)O.Cl |
Isomerische SMILES |
C[C@@H](C(=O)O)NCC(=O)O.Cl |
Kanonische SMILES |
CC(C(=O)O)NCC(=O)O.Cl |
Sequenz |
A |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


